molecular formula C29H24NOP B8258522 (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Numéro de catalogue: B8258522
Poids moléculaire: 433.5 g/mol
Clé InChI: UXWPDFVMDGJHPP-UHSQPCAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral phosphine ligand. It is notable for its application in asymmetric catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s unique structure, which includes both a phosphine and an oxazole moiety, allows it to coordinate effectively with transition metals, making it a valuable tool in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves several key steps:

    Formation of the Indeno[1,2-d]oxazole Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the Diphenylphosphino Group: This is usually achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a diphenylphosphine reagent is introduced to the benzyl position.

    Chiral Resolution: The final step often involves the resolution of the racemic mixture to obtain the desired (3aS,8aR) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the chiral resolution step. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Applications De Recherche Scientifique

Chemistry

The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is particularly effective in the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex organic molecules.

Biology and Medicine

In medicinal chemistry, the compound’s ability to form stable complexes with transition metals makes it useful in the development of metal-based drugs. It can also be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.

Industry

In the chemical industry, the compound’s role in catalysis can be leveraged for the efficient production of fine chemicals and pharmaceuticals. Its use in asymmetric synthesis is particularly valuable for producing enantiomerically pure compounds, which are often required in drug development.

Mécanisme D'action

The compound exerts its effects primarily through its role as a ligand in transition metal catalysis. The phosphine moiety coordinates with the metal center, stabilizing the catalytic complex and facilitating the desired reaction. The oxazole ring can also participate in coordination, further enhancing the compound’s effectiveness. The specific molecular targets and pathways involved depend on the particular reaction being catalyzed.

Comparaison Avec Des Composés Similaires

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.

    ®-Segphos: A chiral diphosphine ligand used in various catalytic reactions.

Uniqueness

The unique combination of a phosphine and an oxazole moiety in (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole provides distinct advantages in terms of coordination chemistry and catalytic activity. Its ability to form stable complexes with transition metals and facilitate enantioselective reactions sets it apart from other similar compounds.

Activité Biologique

The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action and therapeutic applications.

  • Molecular Formula : C31H28N1O1P1
  • Molecular Weight : 461.53 g/mol
  • Purity : Typically over 97% in commercial preparations.

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. It is hypothesized to exert neuroprotective effects and may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease.

Neuroprotective Effects

Recent studies have indicated that derivatives of indeno[1,2-d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance:

  • In vitro Studies : The compound has shown effectiveness in reducing neurotoxicity in PC12 cells exposed to Aβ25-35 at concentrations as low as 5 μg/mL. It was observed that the compound reduced hyperphosphorylation of tau protein and modulated the expression of several key proteins involved in apoptosis, including:
    • Bcl-2 : An anti-apoptotic protein.
    • Bax : A pro-apoptotic protein.
    • BACE1 : A key enzyme in the production of Aβ peptides.

In Vivo Studies

In vivo experiments conducted on zebrafish models demonstrated that the compound exhibited lower toxicity compared to donepezil, a standard treatment for Alzheimer's disease. This suggests a favorable safety profile while maintaining efficacy in neuroprotection.

Research Findings

Study FocusKey FindingsReference
Neurotoxicity ReductionCompound reduces Aβ25-35-induced apoptosis in PC12 cells by modulating Akt/GSK-3β/NF-κB signaling pathway.
Protein ExpressionInhibition of BACE1 expression and modulation of Bcl-2/Bax ratio indicating potential anti-apoptotic effects.
Toxicity ComparisonLower toxicity in zebrafish compared to donepezil while preserving neuroprotective effects.

Case Studies

Several case studies have explored the pharmacological potential of related compounds within the indeno[1,2-d]oxazole class:

  • Case Study on Alzheimer’s Disease Models :
    • Researchers synthesized various derivatives and tested their effects on Aβ-induced toxicity. The most promising candidates showed significant reductions in cell death and improved cell viability.
    • Results indicated that these compounds could serve as lead candidates for further drug development targeting Alzheimer's disease.
  • Comparative Analysis with Established Treatments :
    • Comparative studies between this compound and donepezil highlighted its unique mechanism of action and reduced side effects.
    • These findings support the exploration of this compound as a novel therapeutic agent for neurodegenerative disorders.

Propriétés

IUPAC Name

[2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPDFVMDGJHPP-UHSQPCAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.